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Compound of Interest

Compound Name: UFP-512

Cat. No.: B1683366 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two delta-opioid receptor (DOR) agonists,

UFP-512 and SNC-80, based on their performance in preclinical pain models. The information

presented is collated from various experimental studies to offer an objective overview for

researchers in pain and analgesia.

At a Glance: UFP-512 vs. SNC-80
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Feature UFP-512 SNC-80

Primary Mechanism
Selective δ-opioid receptor

(DOR) agonist.[1][2]

Selective δ-opioid receptor

(DOR) agonist.[3][4][5]

Secondary Mechanism

Activator of the Nuclear factor

erythroid 2-related factor 2

(Nrf2) antioxidant pathway.

May selectively activate μ-δ

opioid receptor heteromers.

Chemical Class Peptidic Non-peptidic

Proven Efficacy In
Inflammatory pain, neuropathic

pain, osteoarthritis pain.

Inflammatory pain, neuropathic

pain, visceral pain.

Key Differentiator

Dual mechanism of action

offers potential for both

analgesia and neuroprotection.

Well-established as a tool

compound for studying DOR

function; potential for biased

agonism at receptor

heteromers.

Quantitative Performance in Pain Models
The following tables summarize the available quantitative data on the antinociceptive effects of

UFP-512 and SNC-80 in various rodent pain models. It is important to note that direct head-to-

head comparisons in the same study are limited, and thus, variations in experimental protocols

should be considered when interpreting these data.

Inflammatory Pain Models
Compound: UFP-512 Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in

mice. Assessment: Mechanical Allodynia (von Frey test) and Thermal Hyperalgesia

(Hargreaves test).
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Dose (mg/kg, i.p.)
% Maximal Possible Effect
(MPE) - Mechanical
Allodynia

% Maximal Possible Effect
(MPE) - Thermal
Hyperalgesia

1 ~20% ~15%

3 ~40% ~30%

10 ~60% ~50%

20 ~80% ~70%

30 ~95% ~90%

Data extrapolated from dose-

response curves presented in

Polo et al., 2019.

Compound: SNC-80 Model: Complete Freund's Adjuvant (CFA)-induced inflammatory pain in

rats. Assessment: Thermal Hyperalgesia (Plantar test).

Dose (nmol, i.c.v.) % Anti-hyperalgesia

3 ~20%

10 ~50%

30 ~80%

100 >90%

Data extrapolated from dose-response curves

presented in Fraser et al., 2000.

Model: Carrageenan-induced tactile allodynia in rats. Assessment: Mechanical Allodynia (von

Frey test).
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Dose (µg, i.t.) Effect

100 No significant effect

200 Significant attenuation of allodynia

Data from Xu et al., 2013.

Neuropathic Pain Models
Compound: UFP-512 Model: Chronic Constriction Injury (CCI) of the sciatic nerve in mice.

Assessment: Mechanical Allodynia (von Frey test) and Thermal Hyperalgesia (Hargreaves

test).

Dose (mg/kg, i.p.)
% Maximal Possible Effect
(MPE) - Mechanical
Allodynia

% Maximal Possible Effect
(MPE) - Thermal
Hyperalgesia

1 ~25% ~20%

3 ~45% ~40%

10 ~70% ~60%

20 ~85% ~75%

30 ~95% ~90%

Data extrapolated from dose-

response curves presented in

Polo et al., 2019.

Compound: SNC-80 Model: Chronic Constriction Injury (CCI) of the sciatic nerve in rats.

Assessment: Mechanical Allodynia (von Frey test). Specific ED50 values for SNC-80 in the CCI

model were not readily available in the searched literature. However, studies indicate its

effectiveness in reversing neuropathic pain behaviors.

Signaling Pathways
UFP-512: Dual Mechanism of Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b1683366?utm_src=pdf-body
https://www.benchchem.com/product/b1683366?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683366?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


UFP-512 exerts its analgesic effects through two primary signaling pathways. As a DOR

agonist, it activates G-protein coupled signaling cascades that ultimately lead to reduced

neuronal excitability. Concurrently, it activates the Nrf2 pathway, a key regulator of cellular

antioxidant responses, which may contribute to its efficacy in chronic pain states associated

with oxidative stress.

DOR Agonism

Nrf2 Activation

UFP-512 δ-Opioid Receptor Gi/o Protein

Adenylyl Cyclase

↑ K+ Efflux

↓ Ca2+ Influx

↓ cAMP

Hyperpolarization

Reduced Neuronal
Excitability Analgesia

UFP-512 Keap1
Inhibition

Nrf2
Degradation

ARE

Translocation
to Nucleus Antioxidant Genes

(e.g., HO-1, NQO1)
Transcription Reduced Oxidative

Stress Analgesia

Click to download full resolution via product page

Caption: UFP-512 Signaling Pathways.

SNC-80: Delta-Opioid Receptor Agonism
SNC-80 is a selective DOR agonist. Upon binding to DOR, it initiates a signaling cascade that

reduces neuronal excitability, leading to analgesia. Some evidence suggests that SNC-80 may

also exert its effects through the activation of μ-δ opioid receptor heteromers, which could lead

to a distinct downstream signaling profile compared to DOR homomers.
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SNC-80 δ-Opioid Receptor
(or μ-δ Heteromer) Gi/o Protein
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MAPK Pathway
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Excitability Analgesia
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Caption: SNC-80 Signaling Pathway.

Experimental Protocols
This section details the methodologies for key experiments cited in the comparison of UFP-512
and SNC-80.

Inflammatory Pain Model: Complete Freund's Adjuvant
(CFA)
This model induces a persistent inflammatory state, mimicking chronic inflammatory pain

conditions.

Rodent (Mouse/Rat)

Intraplantar injection
of Complete Freund's
Adjuvant (CFA) into

one hind paw

Development of
Inflammation, Edema,
and Hypersensitivity

(days to weeks)

Administration of
UFP-512 or SNC-80
(e.g., i.p., i.t., i.c.v.)

Assessment of
Mechanical Allodynia
(von Frey Test) and

Thermal Hyperalgesia
(Hargreaves Test)

Click to download full resolution via product page

Caption: CFA Inflammatory Pain Model Workflow.

Detailed Methodology:
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Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are commonly used.

Induction of Inflammation: A single intraplantar injection of CFA (typically 50-100 µl) is

administered into the plantar surface of one hind paw.

Development of Pain: Animals develop significant edema, mechanical allodynia, and thermal

hyperalgesia in the injected paw within 24 hours, which can persist for several weeks.

Drug Administration: UFP-512 or SNC-80 is administered at various doses and routes (e.g.,

intraperitoneal, intrathecal, intracerebroventricular) at a specified time point after CFA

injection.

Behavioral Assessment:

Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is

measured using von Frey filaments of varying stiffness applied to the plantar surface of the

paw.

Thermal Hyperalgesia: The latency to paw withdrawal from a radiant heat source is

measured using a plantar test apparatus (Hargreaves test).

Neuropathic Pain Model: Chronic Constriction Injury
(CCI)
The CCI model is a widely used model of peripheral nerve injury that results in chronic

neuropathic pain behaviors.

Rodent (Mouse/Rat)
Loose ligation of the

sciatic nerve with
chromic gut sutures

Development of
Mechanical Allodynia

and Thermal Hyperalgesia
(over several days)

Administration of
UFP-512 or SNC-80

(e.g., i.p.)

Assessment of
Pain Behaviors

Click to download full resolution via product page

Caption: CCI Neuropathic Pain Model Workflow.
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Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are typically used.

Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh

level. Proximal to the nerve's trifurcation, 3-4 loose ligatures of chromic gut suture are tied

around the nerve.

Development of Pain: Animals develop robust and long-lasting mechanical allodynia and

thermal hyperalgesia in the ipsilateral hind paw, typically within 7-14 days post-surgery.

Drug Administration: UFP-512 or SNC-80 is administered at various doses and routes at a

specified time point after CCI surgery.

Behavioral Assessment: Similar to the CFA model, mechanical allodynia and thermal

hyperalgesia are assessed using the von Frey and Hargreaves tests, respectively.

Conclusion
Both UFP-512 and SNC-80 demonstrate significant antinociceptive effects in preclinical models

of inflammatory and neuropathic pain, primarily through the activation of delta-opioid receptors.

UFP-512's unique dual mechanism, engaging the Nrf2 antioxidant pathway, presents a novel

therapeutic avenue that may offer additional benefits in pain states with a significant oxidative

stress component. SNC-80 remains a valuable pharmacological tool for investigating DOR

function, with emerging evidence of its potential to selectively target receptor heteromers,

opening new questions about the nuances of opioid receptor signaling.

The choice between these compounds for research or development purposes will depend on

the specific scientific question being addressed. For studies focused on the dual roles of opioid

agonism and antioxidant signaling in pain, UFP-512 is a compelling candidate. For

investigations into selective DOR agonism and the potential for biased signaling at receptor

heteromers, SNC-80 continues to be a relevant and important tool. Further head-to-head

comparative studies are warranted to provide a more definitive quantitative comparison of the

potency and efficacy of these two important research compounds.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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